molecular formula C5H11ClN2O B12950361 Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride

Katalognummer: B12950361
Molekulargewicht: 150.61 g/mol
InChI-Schlüssel: NGXXAMVCIKIVRM-VKKIDBQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant importance in various scientific fields

Vorbereitungsmethoden

The synthesis of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride involves several steps. One common method includes the N-acylation of a suitable precursor followed by cyclization and subsequent purification steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Analyse Chemischer Reaktionen

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications, including as a precursor for drug development. Industrially, it is used in the production of various fine chemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride can be compared with similar compounds such as (3R,4R)-rel-3,4-piperidinediol hydrochloride and (3R,4R)-rel-4-fluoro-3-piperidinol hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific amino and methyl substitutions, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H11ClN2O

Molekulargewicht

150.61 g/mol

IUPAC-Name

(3R,4R)-3-amino-4-methylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-3-2-7-5(8)4(3)6;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4-;/m1./s1

InChI-Schlüssel

NGXXAMVCIKIVRM-VKKIDBQXSA-N

Isomerische SMILES

C[C@@H]1CNC(=O)[C@@H]1N.Cl

Kanonische SMILES

CC1CNC(=O)C1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.